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molecular formula C8H11NO B8680757 Pyridine, 2-(1-methylethyl)-, 1-oxide CAS No. 65257-53-6

Pyridine, 2-(1-methylethyl)-, 1-oxide

Cat. No. B8680757
M. Wt: 137.18 g/mol
InChI Key: VJYVBCPJWGIGFV-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

Trimethylsilyl cyanide (1.53 mL) was added to a solution of 2-isopropylpyridine 1-oxide (example 85, step b) (1.3 g) in DCM (40 mL) and the resulting mixture was stirred for 5 min. Diethylcarbamoyl chloride (1.2 mL) was added and the mixture stirred for 3 days. An aqueous solution of potassium carbonate (10%, 40 mL) was added and the mixture stirred for 10 min. The layers were separated and the aqueous phase extracted with DCM (2×40 mL). The combined organic solutions were washed with brine (40 mL), dried over sodium sulphate, filtered and evaporated. Purification was by silica gel chromatography eluting with 3:1 isohexane:ethyl acetate. The fractions containing product were combined and evaporated to give the subtitled compound as a clear oil. Yield 1.23 g.
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.[CH:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N+:11]=1[O-])([CH3:9])[CH3:8].C(N(CC)C(Cl)=O)C.C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl>[CH:7]([C:10]1[N:11]=[C:12]([C:5]#[N:6])[CH:13]=[CH:14][CH:15]=1)([CH3:9])[CH3:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.53 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(C)C1=[N+](C=CC=C1)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(C(=O)Cl)CC
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 3 days
Duration
3 d
STIRRING
Type
STIRRING
Details
the mixture stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with DCM (2×40 mL)
WASH
Type
WASH
Details
The combined organic solutions were washed with brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with 3:1 isohexane
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)C1=CC=CC(=N1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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